molecular formula C6H9N3O4S B2440211 2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid CAS No. 1249411-93-5

2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid

Cat. No.: B2440211
CAS No.: 1249411-93-5
M. Wt: 219.22
InChI Key: VQYWQXMKYDGBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid is a chemical compound with the molecular formula C6H9N3O4S and a molecular weight of 219.22 g/mol It is characterized by the presence of an imidazole ring substituted with a sulfonamide group and an acetic acid moiety

Scientific Research Applications

2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid typically involves the reaction of 1-methyl-1H-imidazole-4-sulfonyl chloride with glycine under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-imidazole-4-yl)acetic acid: Similar structure but lacks the sulfonamide group.

    2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid: Similar structure with an additional methyl group on the imidazole ring.

Uniqueness

2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid is unique due to the presence of both the sulfonamide group and the acetic acid moiety, which confer distinct chemical and biological properties. The sulfonamide group enhances its potential for hydrogen bonding and biological activity, while the acetic acid moiety provides additional reactivity and solubility characteristics .

Properties

IUPAC Name

2-[(1-methylimidazol-4-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4S/c1-9-3-5(7-4-9)14(12,13)8-2-6(10)11/h3-4,8H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYWQXMKYDGBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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